2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDE is a complex organic compound characterized by its unique structure, which includes both hydrazinecarbonyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDE typically involves the condensation of 3-ethoxy-4-propoxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with pyridine-3-carboxaldehyde. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinecarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-{N’-[(1E)-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}-N-(4-ethoxyphenyl)formamide: Shares a similar hydrazinecarbonyl structure but with different substituents on the aromatic rings.
N-[(3-chloro-4-methoxyphenyl)-1-{N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}formamide: Contains a naphthalene ring instead of a pyridine ring.
Uniqueness
1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and propoxy groups on the phenyl ring, along with the pyridinyl moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H24N4O4 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]-N-(pyridin-3-ylmethyl)oxamide |
InChI |
InChI=1S/C20H24N4O4/c1-3-10-28-17-8-7-15(11-18(17)27-4-2)14-23-24-20(26)19(25)22-13-16-6-5-9-21-12-16/h5-9,11-12,14H,3-4,10,13H2,1-2H3,(H,22,25)(H,24,26)/b23-14+ |
InChI Key |
MMUFNMOQNRRSEX-OEAKJJBVSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NCC2=CN=CC=C2)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NCC2=CN=CC=C2)OCC |
Origin of Product |
United States |
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